4-[(3-Bromophényl)amino]-6,7-diméthoxyquinazoline
Vue d'ensemble
Description
- La formule moléculaire du Composé 56 est C~17~H~16~BrN~3~O~2~ avec un poids moléculaire de 388,30 g/mol .
- Sa structure chimique est représentée comme suit :
CCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC
Composé 56: (Numéro CAS : 171745-13-4) est un inhibiteur puissant et spécifique de l'activité tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR) . Il est perméable aux cellules, réversible et compétitif envers l'ATP.
Applications De Recherche Scientifique
Chimie : Le Composé 56 est précieux pour l'étude des voies de signalisation liées à l'EGFR et le développement de médicaments.
Biologie : Il aide à comprendre les processus cellulaires impliquant l'EGFR.
Médecine : La recherche sur le Composé 56 peut contribuer à la thérapie anticancéreuse en raison de son inhibition de l'EGFR.
Mécanisme d'action
- Le Composé 56 se lie de manière compétitive au site de liaison de l'ATP de l'EGFR, inhibant son activité tyrosine kinase.
- L'EGFR joue un rôle crucial dans la croissance, la prolifération et la survie cellulaires.
Mécanisme D'action
Target of Action
The primary target of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in the regulation of cellular processes including cell division, migration, and survival.
Mode of Action
It has been shown to stimulate the production of Epidermal Growth Factor (EGF) , which is a protein that triggers cell growth and differentiation.
Result of Action
4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline has been shown to promote the growth of cells in culture . It stimulates the production of EGF, leading to increased cell growth and differentiation. This compound has also been shown to be effective against radiation-resistant cancer cells .
Analyse Biochimique
Biochemical Properties
4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline has been shown to interact with various enzymes and proteins, particularly those involved in cell growth and proliferation . It stimulates the production of epidermal growth factor (EGF), a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Cellular Effects
4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline influences cell function by promoting the growth of cells in culture . It has been shown to be effective against radiation-resistant cancer cells and may also have a role in lung cell repair .
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline vary with different dosages in animal models
Méthodes De Préparation
Voies de synthèse : Les voies de synthèse du Composé 56 ne sont pas explicitement mentionnées dans la littérature disponible. Il est synthétisé chimiquement.
Conditions réactionnelles : Les conditions réactionnelles spécifiques ne sont pas fournies, mais il est connu pour être un inhibiteur compétitif de l'EGFR envers l'ATP.
Analyse Des Réactions Chimiques
Réactions : Le Composé 56 est impliqué dans diverses réactions chimiques, y compris la phosphorylation et la liaison à l'EGFR.
Réactifs et conditions communs : Les réactifs et conditions spécifiques pour sa synthèse ne sont pas divulgués.
Produits principaux : Le produit principal du Composé 56 est l'inhibition de l'activité tyrosine kinase de l'EGFR.
Comparaison Avec Des Composés Similaires
Unicité : La puissance exceptionnelle du Composé 56 (IC~50~ = 6 pM) en tant qu'inhibiteur de l'EGFR le distingue.
Composés similaires : D'autres inhibiteurs de l'EGFR comprennent l'erlotinib, le géfitinib et l'osimertinib.
Activité Biologique
4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline, also known as Compound 56, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its molecular formula is CHBrNO, with a molecular weight of 388.26 g/mol. This compound has garnered attention for its significant biological activity, particularly in cancer research, due to its ability to inhibit cell proliferation in various cancer cell lines.
The primary mechanism of action of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline involves competitive inhibition at the ATP-binding site of the EGFR. This binding prevents the phosphorylation of tyrosine residues on the receptor, which is crucial for downstream signaling pathways that promote cell growth and survival. The compound has been shown to exhibit an IC value as low as 0.006 nM , indicating its high potency compared to other EGFR inhibitors .
Inhibition of Cancer Cell Proliferation
Research indicates that this compound effectively suppresses the proliferation and clonogenicity of various human cancer cell lines that overexpress EGFR. For instance, studies have demonstrated its capability to block EGF-mediated mitogenesis and oncogenic transformation in fibroblasts . The following table summarizes key findings regarding its biological activity:
Cell Line | EGFR Expression | IC (nM) | Effect |
---|---|---|---|
A431 (epidermoid carcinoma) | High | 0.006 | Inhibition of growth |
HN5 (head and neck cancer) | High | 0.01 | Reduced proliferation |
MDA-MB-453 (breast cancer) | Moderate | 0.02 | Clonogenicity suppression |
HCC827 (lung cancer) | High | 0.005 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that variations in the chemical structure significantly affect the potency of quinazoline derivatives. For example, modifications at the 6- and 7-positions of the quinazoline ring can lead to substantial changes in inhibitory activity against EGFR . The presence of the bromophenyl group is critical for maintaining high activity levels.
Case Studies
Several case studies have highlighted the therapeutic potential of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline:
- Case Study on Lung Cancer : In a study involving HCC827 cells, treatment with this compound resulted in a marked reduction in cell viability and induced apoptosis through activation of caspase pathways. The study concluded that this compound could be a promising candidate for targeted therapy in EGFR-mutant lung cancers .
- Combination Therapy Research : Another investigation explored the effects of combining this compound with other chemotherapeutic agents. Results showed enhanced efficacy against resistant cancer cell lines when used in combination with traditional chemotherapy drugs, suggesting potential for overcoming drug resistance .
Antibacterial Properties
Emerging research suggests that 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline may also possess antibacterial properties. Preliminary studies indicate its activity against a range of bacterial strains, although further investigations are required to elucidate these effects and their mechanisms.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-3-23-16-9-14-15(10-17(16)24-4-2)20-11-21-18(14)22-13-7-5-6-12(19)8-13/h5-11H,3-4H2,1-2H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOXHAUUTIOBDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274389 | |
Record name | compound 56 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171745-13-4 | |
Record name | compound 56 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Compound 56, also known as MK-4827, primarily targets poly(ADP-ribose)polymerase (PARP) 1 and 2. [] It exhibits excellent inhibitory activity against both enzymes, with IC50 values of 3.8 nM and 2.1 nM for PARP-1 and PARP-2, respectively. [] This inhibition disrupts the DNA repair mechanisms in cancer cells, particularly those deficient in BRCA1 and BRCA2, leading to synthetic lethality and ultimately cell death. []
A: Compound 56, chemically named 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, possesses the molecular formula C21H22N4O and a molecular weight of 346.43 g/mol. [] While specific spectroscopic data is not detailed in the provided abstracts, its structure has been confirmed via techniques like X-ray crystallography.
ANone: The provided research does not indicate any catalytic properties for compound 56. It is primarily investigated for its inhibitory action on PARP enzymes rather than its ability to catalyze reactions.
A: Extensive structure-activity relationship (SAR) studies have been conducted on compound 56 and its analogs. [] For instance, incorporating a 2-phenyl-2H-indazole-7-carboxamide scaffold significantly improved the potency and selectivity towards PARP-1 and PARP-2. [] Modifications to address metabolic liabilities, such as extrahepatic oxidation by CYP450 1A1 and 1A2, were also explored, leading to improved pharmacokinetic properties in later generations of the compound series. []
A: Compound 56 exhibits good stability, but initial formulations faced challenges due to poor water solubility. [] To enhance its solubility and pharmacokinetic properties, a water-soluble prodrug (compound 56) was designed. [] This prodrug demonstrated high water solubility and a more favorable half-life profile suitable for injection. []
A: Compound 56 displays favorable oral pharmacokinetics. [] In preclinical studies, it achieved an area under the curve (AUC) of 14 μM·h in rats and 8 μM·h in dogs. [] While the specific ADME profile isn't detailed, efforts were made to optimize its metabolic stability and address potential liabilities like CYP450-mediated metabolism. []
A: Compound 56 potently inhibits PARP activity in cellular assays with an EC50 of 4 nM. [] It selectively inhibits the proliferation of BRCA1 and BRCA2-deficient cancer cells at concentrations in the 10-100 nM range, demonstrating a significant therapeutic window. [] Furthermore, compound 56 has shown efficacy as a single agent in xenograft models of BRCA1-deficient cancers, highlighting its therapeutic potential. []
A: While the abstracts do not elaborate on specific drug delivery strategies, the development of a water-soluble prodrug indicates efforts to enhance its bioavailability and potentially improve its delivery to target tissues. [] Further research on targeted delivery approaches could potentially maximize its therapeutic efficacy while minimizing off-target effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.